molecular formula C7H9Cl2N3 B1438480 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride CAS No. 1170585-19-9

1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride

Cat. No.: B1438480
CAS No.: 1170585-19-9
M. Wt: 206.07 g/mol
InChI Key: PXZDBOQMBYQRNF-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, particularly as an inhibitor of various kinases, making it a promising candidate for therapeutic applications .

Biochemical Analysis

Biochemical Properties

1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, thereby influencing the rate and outcome of biochemical reactions. For instance, it has been shown to interact with kinases, which are enzymes that play a crucial role in cell signaling pathways . The nature of these interactions can vary, with the compound either enhancing or inhibiting the activity of the enzyme, depending on the specific context of the reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors, which are proteins that control the expression of specific genes . By altering the activity of these transcription factors, this compound can lead to changes in gene expression patterns, ultimately affecting cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is known for its stability, but it can degrade under certain conditions, leading to changes in its activity and effectiveness . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell proliferation and differentiation. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . In some cases, high doses of this compound have been associated with toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The transport and distribution of this compound are important factors to consider when studying its effects in biological systems.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise role in cellular processes and biochemical reactions.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, sodium borohydride for reductions, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride can be compared with other similar compounds such as pyrrolopyrazine derivatives and other pyrrolopyridine analogs. These compounds share a similar heterocyclic structure but differ in their specific biological activities and target specificities. For instance, pyrrolopyrazine derivatives exhibit a broader range of biological activities, including antimicrobial and antiviral properties, whereas this compound is more focused on kinase inhibition .

Similar Compounds

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-6-2-1-5-3-4-9-7(5)10-6;;/h1-4H,(H3,8,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZDBOQMBYQRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656936
Record name 1H-Pyrrolo[2,3-b]pyridin-6-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170585-19-9
Record name 1H-Pyrrolo[2,3-b]pyridin-6-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride
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1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride
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Reactant of Route 6
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